![molecular formula C14H20O2 B14361227 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid CAS No. 94416-68-9](/img/structure/B14361227.png)
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is an organic compound with a complex structure that includes a propanoic acid moiety attached to a substituted phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a substituted benzene ring followed by carboxylation. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) and nitrating agents (e.g., HNO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]acetic acid
- 3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]butanoic acid
Uniqueness
3-[4,5-Dimethyl-2-(propan-2-yl)phenyl]propanoic acid is unique due to its specific substitution pattern on the phenyl ring and the presence of the propanoic acid moiety. This combination of structural features imparts distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
94416-68-9 |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
3-(4,5-dimethyl-2-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C14H20O2/c1-9(2)13-8-11(4)10(3)7-12(13)5-6-14(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
OKSLCMOIBPRCTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1C)C(C)C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


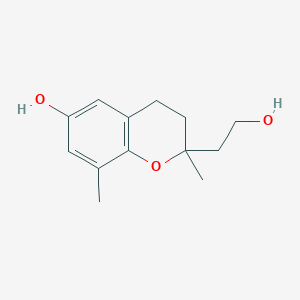

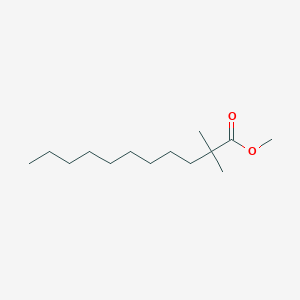
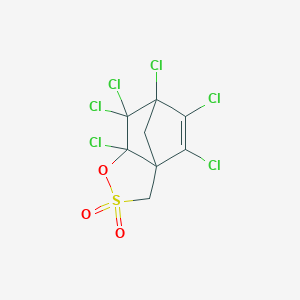
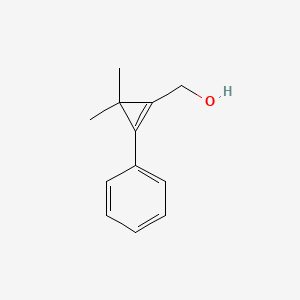
![2-([1,1'-Biphenyl]-4-yl)-4-hydroxy-1-phenylbutan-1-one](/img/structure/B14361172.png)
![N-Phenyl-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361178.png)

![3-(2,4,6-Trimethylphenyl)-3a,5,6,6a-tetrahydrothieno[2,3-d][1,2]oxazole](/img/structure/B14361200.png)

![N-(4-Bromophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361217.png)
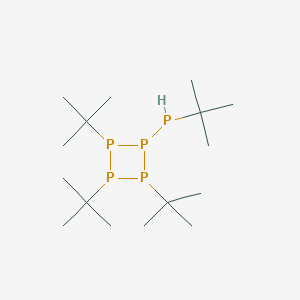
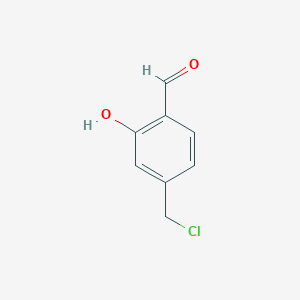
![{[2-(Ethenesulfinyl)ethoxy]methyl}(diethyl)methylsilane](/img/structure/B14361235.png)
